molecular formula C25H22N4O3 B12874411 N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine

N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine

Cat. No.: B12874411
M. Wt: 426.5 g/mol
InChI Key: YYJVXLOPHJZPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine is a complex organic compound that features a trimethoxyphenyl group, a pyrrolopyridine ring, and a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trimethoxyphenyl Group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Buchwald-Hartwig coupling.

    Formation of the Quinoline Moiety: This step involves the construction of the quinoline ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and has a similar mechanism of action.

Uniqueness

N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine is unique due to its combination of structural features, which confer a broad spectrum of biological activities. The presence of the quinoline moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique pharmacological profile.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]quinolin-3-amine

InChI

InChI=1S/C25H22N4O3/c1-30-22-11-16(12-23(31-2)24(22)32-3)21-13-18-20(8-9-26-25(18)29-21)28-17-10-15-6-4-5-7-19(15)27-14-17/h4-14H,1-3H3,(H2,26,28,29)

InChI Key

YYJVXLOPHJZPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=CN=C3N2)NC4=CC5=CC=CC=C5N=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.